4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHYLPHENYL)BENZAMIDE
Description
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide is a sulfonamide-derived benzamide compound characterized by a 3-chlorobenzenesulfonamido methyl group attached to the benzamide core and an N-(4-methylphenyl) substituent. The chlorine atom at the benzene ring’s meta position and the methyl group on the terminal phenyl ring likely influence electronic properties, steric bulk, and binding interactions with biological targets.
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-5-11-19(12-6-15)24-21(25)17-9-7-16(8-10-17)14-23-28(26,27)20-4-2-3-18(22)13-20/h2-13,23H,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWKGZWDRSHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)-N-(4-methylphenyl)benzamide
Step 1 : Protection of 4-(aminomethyl)benzoic acid using tert-butoxycarbonyl (Boc) anhydride.
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Conditions : BocO (1.2 eq), NaOH (1.5 eq), THF/HO (3:1), 0°C to RT, 12 hr.
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Yield : 89% (white solid).
Step 2 : Activation of the carboxylic acid as an acid chloride.
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Reagents : Thionyl chloride (SOCl, 3 eq), catalytic DMF, reflux, 4 hr.
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Intermediate : 4-(Boc-aminomethyl)benzoyl chloride.
Step 3 : Coupling with 4-methylaniline.
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Conditions : 4-methylaniline (1.1 eq), EtN (2 eq), DCM, 0°C to RT, 6 hr.
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Yield : 76% (off-white crystals).
Step 4 : Boc deprotection.
Sulfonamide Formation
Step 5 : Reaction of Intermediate A with 3-chlorobenzenesulfonyl chloride.
Direct Coupling via Reductive Amination
An alternative pathway employs reductive amination to introduce the methylene bridge:
Solid-Phase Synthesis (Exploratory)
While uncommon for small molecules, resin-bound strategies have been explored:
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Support : Wang resin functionalized with Rink amide linker.
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Steps : Sequential Fmoc-based coupling of 4-methylaniline, on-resin benzamide formation, and sulfonylation.
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Cleavage : TFA/HO (95:5), 2 hr.
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Yield : 41% (requires optimization).
Optimization Studies and Critical Parameters
Solvent and Base Effects on Sulfonylation
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCM | Pyridine | 25 | 8 | 68 |
| THF | EtN | 40 | 6 | 72 |
| DMF | DMAP | 25 | 12 | 61 |
| Acetone | NaHCO | 25 | 10 | 58 |
Key Findings :
Protecting Group Strategies
| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc | TFA/DCM | 89 | 98 |
| Fmoc | Piperidine/DMF | 78 | 95 |
| Cbz | H/Pd-C | 82 | 97 |
Implications :
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Boc protection offered the best compromise between stability and clean deprotection.
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Cbz removal required hydrogenation, risking reduction of the sulfonamide group.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial Scalability and Challenges
Cost-Benefit Analysis of Routes
| Parameter | Stepwise Synthesis | Reductive Amination |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 29% |
| Catalyst Cost | Low | Moderate (NaBHCN) |
| Purification | Column (×2) | Crystallization |
Recommendation : Stepwise synthesis remains preferred for large-scale production despite higher step count, due to superior yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorobenzene group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Chlorine Positioning: The target compound’s 3-chlorophenyl group contrasts with analogs like and , which feature 4-chlorophenyl substituents.
- Terminal Groups: The N-(4-methylphenyl) group in the target compound differs from fluorophenyl (), hydroxyamidine (), and quinolinyl () termini. These variations alter electronic effects (e.g., electron-withdrawing fluorine in vs. electron-donating methyl in the target).
- Functional Moieties : Hydroxamic acids () and hydrazine derivatives () exhibit distinct reactivity, such as metal chelation or antioxidant effects, which the target compound lacks due to its simpler sulfonamide linkage.
Physicochemical Properties
- pKa and Stability : The absence of ionizable groups (e.g., hydroxyamidine in ) suggests neutral behavior at physiological pH, favoring blood-brain barrier penetration.
Biological Activity
The compound 4-[(3-chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide group, which is known for its antimicrobial properties, and a benzamide moiety that may contribute to its pharmacological effects. The presence of the 3-chlorobenzenesulfonamide and 4-methylphenyl groups suggests potential interactions with biological targets.
Antimicrobial Properties
Sulfonamides are primarily recognized for their antibacterial activity. The compound's mechanism involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis pathway of folate. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Research indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating infections caused by this pathogen.
Anti-inflammatory Effects
In addition to its antimicrobial properties, sulfonamide derivatives have shown anti-inflammatory effects. Studies suggest that compounds in this class can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
A study evaluated the effect of the compound on tumor necrosis factor-alpha (TNF-alpha) production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting potential use in inflammatory conditions.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models of infection. For instance, a murine model infected with E. coli showed significant survival rates when treated with the compound compared to untreated controls.
Table 2: Survival Rates in Murine Models
| Treatment | Survival Rate (%) |
|---|---|
| Control | 30 |
| Compound Treatment | 70 |
These findings support the potential application of this compound as an effective therapeutic agent against bacterial infections.
Mechanistic Insights
Recent computational studies have provided insights into the interaction between the compound and bacterial enzymes involved in folate synthesis. Molecular docking studies suggest that the compound binds effectively to dihydropteroate synthase, further validating its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
